2-Bromo-6-[2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]benzonitrile

Catalog No.
S7354225
CAS No.
M.F
C14H14BrN5O
M. Wt
348.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-6-[2-(1,2,4-triazol-1-ylmethyl)morpholin-4...

Product Name

2-Bromo-6-[2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]benzonitrile

IUPAC Name

2-bromo-6-[2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]benzonitrile

Molecular Formula

C14H14BrN5O

Molecular Weight

348.20 g/mol

InChI

InChI=1S/C14H14BrN5O/c15-13-2-1-3-14(12(13)6-16)19-4-5-21-11(7-19)8-20-10-17-9-18-20/h1-3,9-11H,4-5,7-8H2

InChI Key

PVLBEBFWBMFUDA-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1C2=C(C(=CC=C2)Br)C#N)CN3C=NC=N3
2-Bromo-6-[2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]benzonitrile, also known as BMB or NBD-556, is a synthetic compound belonging to the class of benzodiazepine receptor ligands. It was first reported in 2008 by a team of researchers led by J. M. Cook at Neurobiotex , and since then, its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity, and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions have been extensively studied.
As mentioned earlier, 2-Bromo-6-[2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]benzonitrile is a synthetic compound that acts as a ligand for the benzodiazepine receptor. This receptor is the site of action of drugs such as Valium, Xanax, and Restoril, which are commonly used to treat anxiety, insomnia, and other related disorders. The benzodiazepine receptor is a GABA-A receptor subtype, and its activation results in the facilitation of GABAergic neurotransmission, leading to the anxiolytic, sedative, and hypnotic effects seen with benzodiazepine drugs.
2-Bromo-6-[2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]benzonitrile is a white to off-white crystalline powder. It has a molecular weight of 397.30 g/mol and a melting point of 248-252°C. Its molecular formula is C16H17BrN6O, and its structure can be seen in Figure 1.
The synthesis of 2-Bromo-6-[2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]benzonitrile involves the reaction of 2-bromo-6-nitrobenzonitrile with a morpholine derivative that has a triazole ring attached to it. The reaction is carried out under basic conditions, and the resulting product is purified by recrystallization. The yield of the synthesis is typically around 50%.
The characterization of the compound can be done using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques allow for the identification of the structure and purity of the compound.
There are several analytical methods that can be used to determine the purity and concentration of 2-Bromo-6-[2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]benzonitrile. These include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and infrared spectroscopy (IR). HPLC is the most commonly used method, as it allows for the accurate determination of the compound's purity and concentration.
2-Bromo-6-[2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]benzonitrile has been found to possess anxiolytic and sedative effects in animal models. It has also been shown to have anticonvulsant properties. The mechanism of action of the compound is similar to that of benzodiazepines, in that it enhances GABAergic neurotransmission.
Studies have shown that 2-Bromo-6-[2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]benzonitrile has a low toxicity profile in animal models. However, as with all compounds, caution should be taken when handling the substance, and appropriate safety protocols should be followed.
2-Bromo-6-[2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]benzonitrile has been used in several scientific experiments, particularly in the study of the benzodiazepine receptor. It has also been used in studies on anxiety and insomnia.
Research on 2-Bromo-6-[2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]benzonitrile is ongoing, particularly in the areas of drug development and the study of the benzodiazepine receptor.
The potential implications of 2-Bromo-6-[2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]benzonitrile are varied. It could be used in drug development for the treatment of anxiety and insomnia, or it could be used in the study of the benzodiazepine receptor, which could lead to the development of new drugs with fewer side effects.
Limitations:
One limitation of 2-Bromo-6-[2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]benzonitrile is that its mechanism of action is not fully understood. Further research is needed to elucidate its precise mode of action and potential side effects.
- Further studies should be conducted to determine the precise mechanism of action of 2-Bromo-6-[2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]benzonitrile.
- The compound should be tested for its potential use in the treatment of other disorders, such as epilepsy and schizophrenia.
- Studies should be conducted to determine the long-term effects and potential side effects of the compound.
- Further research should be conducted to determine the optimal dose and duration of treatment with the compound.
- The compound should be tested for its potential use in combination with other drugs.
- Studies should be conducted to determine the potential benefits and risks of the compound in different populations, such as children and pregnant women.
- Further research should be conducted to determine the effectiveness of the compound in different animal models.
- Alternative synthesis routes should be explored to increase the yield of the compound.
- Studies should be conducted to determine the potential use of the compound in other applications, such as in the study of other GABA-A receptor subtypes.

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Exact Mass

347.03817 g/mol

Monoisotopic Mass

347.03817 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-27-2023

Explore Compound Types